

UK-370106: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: UK-370106

Cat. No.: B031479

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **UK-370106**, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3) and MMP-12.

UK-370106 is a valuable research tool for studying the roles of MMP-3 and MMP-12 in various physiological and pathological processes.^{[1][2][3]} Its high selectivity makes it a precise instrument for investigating the specific contributions of these enzymes in tissue remodeling, inflammation, and wound healing.^{[1][2]}

Data Presentation: Solubility

The solubility of **UK-370106** in commonly used laboratory solvents is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the maximum recommended concentrations.

Solvent	Molar Concentration (mM)	Concentration (mg/mL)
DMSO	100	57.27
Ethanol	25	14.32

This data is based on a molecular weight of 572.73 g/mol.^[3] It is always recommended to consult the batch-specific molecular weight provided on the product's certificate of analysis.

Experimental Protocols

Preparation of Stock Solutions

Materials:

- **UK-370106** powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
- Sterile, nuclease-free microcentrifuge tubes or vials
- Calibrated pipettes

Protocol for a 10 mM DMSO Stock Solution:

- **Weighing:** Accurately weigh a specific amount of **UK-370106** powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.73 mg of **UK-370106** (based on a molecular weight of 572.73 g/mol).
- **Dissolution:** Add the appropriate volume of DMSO to the vial containing the **UK-370106** powder. To continue the example, add 1 mL of DMSO.
- **Mixing:** Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)

Note: For in vivo experiments, further dilution of the DMSO stock solution into an aqueous buffer is often necessary. A suggested protocol involves creating a working solution by adding the DMSO stock to a vehicle such as PEG300, Tween-80, and saline.[\[1\]](#)

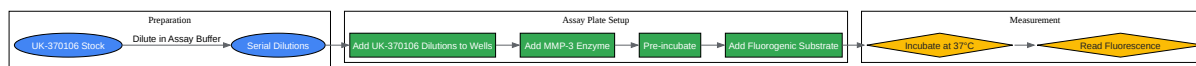
In Vitro MMP Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of **UK-370106** against MMP-3.

Materials:

- Recombinant human MMP-3 (active)
- Fluorogenic MMP-3 substrate
- Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35)
- **UK-370106** stock solution (prepared in DMSO)
- 96-well black microplate
- Fluorometric microplate reader

Workflow:



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In Vitro MMP Inhibition Assay Workflow

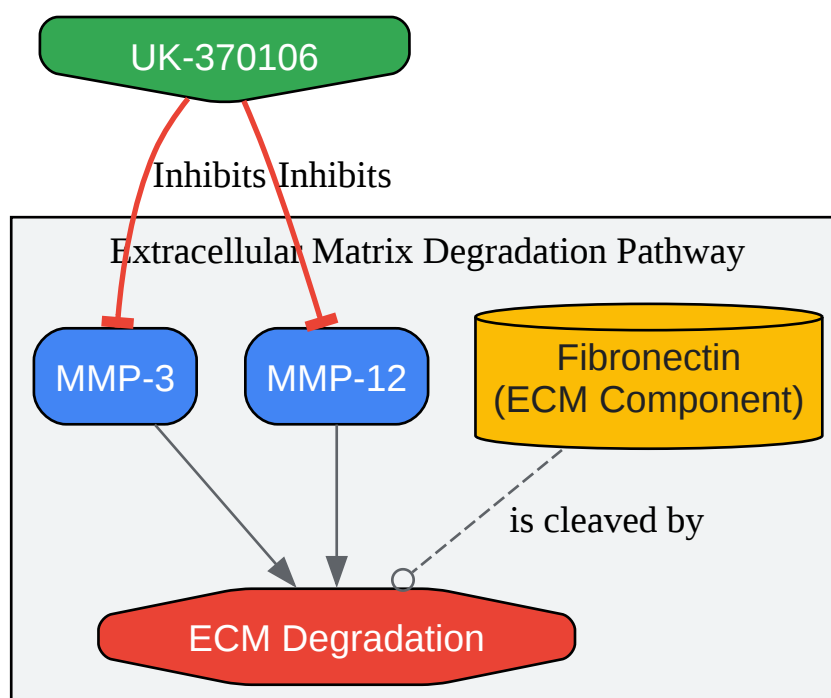
Procedure:

- Prepare serial dilutions of the **UK-370106** stock solution in assay buffer to achieve a range of desired final concentrations.
- Add a small volume of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

- Add the recombinant MMP-3 enzyme to all wells except the no-enzyme control.
- Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic MMP-3 substrate to all wells.
- Immediately place the plate in a fluorometric microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
- Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Mechanism of Action: Signaling Pathway

UK-370106 exerts its effects by directly inhibiting the enzymatic activity of MMP-3 and MMP-12. These enzymes are key players in the degradation of extracellular matrix (ECM) components, such as fibronectin.^[1] By blocking their activity, **UK-370106** can prevent the breakdown of the ECM, a process implicated in various diseases, including chronic ulcers.^[2]



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References

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